molecular formula C22H19NO5S B14552359 Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- CAS No. 61736-67-2

Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]-

Cat. No.: B14552359
CAS No.: 61736-67-2
M. Wt: 409.5 g/mol
InChI Key: QIZWCJVIYFBFGW-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is a complex organic compound with a unique structure that includes an acetamide group, a benzoyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxybenzoyl chloride in the presence of a base to form the sulfonyl ester intermediate. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(2-methylphenyl)-
  • Acetamide, N-(4-methylphenyl)-

Uniqueness

Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is unique due to the presence of both sulfonyl and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

61736-67-2

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

[2-(2-acetamidobenzoyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H19NO5S/c1-15-11-13-17(14-12-15)29(26,27)28-21-10-6-4-8-19(21)22(25)18-7-3-5-9-20(18)23-16(2)24/h3-14H,1-2H3,(H,23,24)

InChI Key

QIZWCJVIYFBFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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